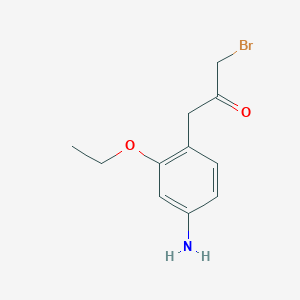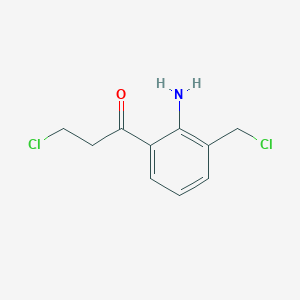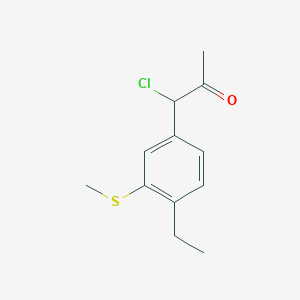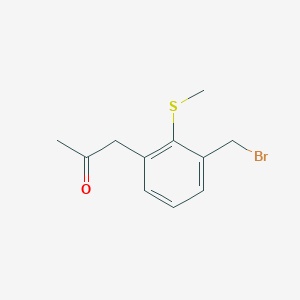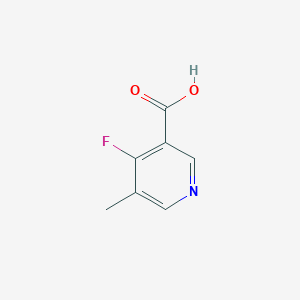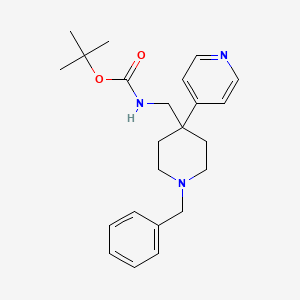
tert-Butyl ((1-benzyl-4-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((1-benzyl-4-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl carbamate group attached to a piperidine ring, further substituted with a benzyl and pyridinyl group
Méthodes De Préparation
The synthesis of tert-Butyl ((1-benzyl-4-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate typically involves multi-step organic synthesis. One common synthetic route includes the following steps:
Formation of the Piperidine Core: The piperidine ring is synthesized through a series of cyclization reactions.
Introduction of the Benzyl and Pyridinyl Groups: The benzyl and pyridinyl groups are introduced via nucleophilic substitution reactions.
Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate to form the carbamate ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing automated synthesis equipment and stringent reaction conditions to ensure consistency and scalability .
Analyse Des Réactions Chimiques
tert-Butyl ((1-benzyl-4-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion .
Applications De Recherche Scientifique
tert-Butyl ((1-benzyl-4-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in industrial chemistry
Mécanisme D'action
The mechanism of action of tert-Butyl ((1-benzyl-4-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or activation of specific signaling cascades .
Comparaison Avec Des Composés Similaires
tert-Butyl ((1-benzyl-4-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl 4-(1-benzylpiperidin-4-yl)piperazine-1-carboxylate: This compound shares a similar piperidine core but differs in the substitution pattern, leading to distinct chemical and biological properties.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: Another related compound with a different functional group, used in various synthetic applications.
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate: This compound has a similar structure but lacks the benzyl and pyridinyl groups, resulting in different reactivity and applications.
Propriétés
Formule moléculaire |
C23H31N3O2 |
|---|---|
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
tert-butyl N-[(1-benzyl-4-pyridin-4-ylpiperidin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C23H31N3O2/c1-22(2,3)28-21(27)25-18-23(20-9-13-24-14-10-20)11-15-26(16-12-23)17-19-7-5-4-6-8-19/h4-10,13-14H,11-12,15-18H2,1-3H3,(H,25,27) |
Clé InChI |
PKAWUFMFZFYWDF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1(CCN(CC1)CC2=CC=CC=C2)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


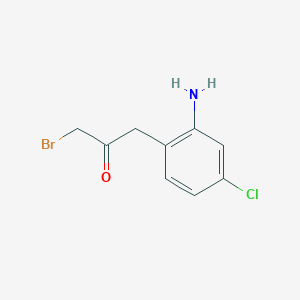
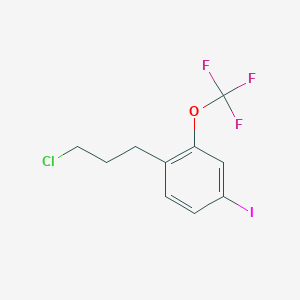
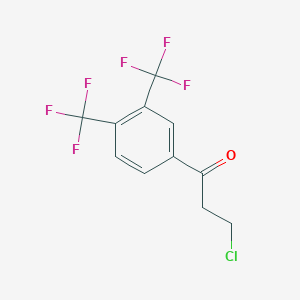
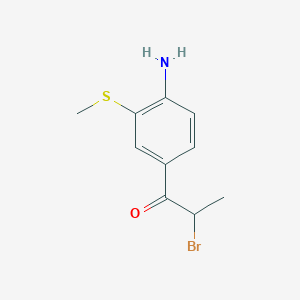
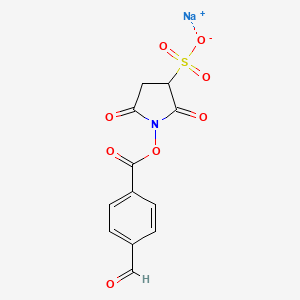
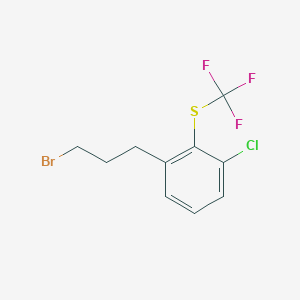
![1-[2-(Hexyloxy)ethyl]-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole](/img/structure/B14053717.png)
